molecular formula C22H23NO B14514588 4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile CAS No. 62856-11-5

4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile

Cat. No.: B14514588
CAS No.: 62856-11-5
M. Wt: 317.4 g/mol
InChI Key: QDUDQUGITZFJHV-UHFFFAOYSA-N
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Description

4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile typically involves a multi-step process:

    Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.

    Sonogashira Coupling Reaction: The 4-heptyloxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzonitrile moiety.

    Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed, although the reaction conditions need to be controlled to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any reducible functional groups present.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

    Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.

Scientific Research Applications

4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: It is studied for its potential use in creating novel materials with specific optical and electronic characteristics.

    Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.

    Biological Studies:

Mechanism of Action

The mechanism of action of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile in its applications is primarily related to its electronic properties. The ethynyl linkage and the aromatic rings facilitate electron delocalization, making it an effective component in electronic devices. The heptyloxy group provides solubility and processability, which are crucial for practical applications.

Properties

CAS No.

62856-11-5

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

4-[2-(4-heptoxyphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C22H23NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h9-16H,2-6,17H2,1H3

InChI Key

QDUDQUGITZFJHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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